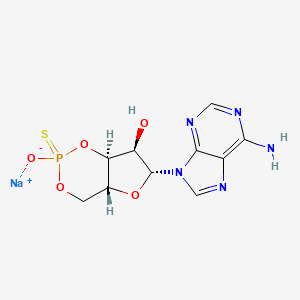

Sp-Cyclic AMPS (sodium salt)

Vue d'ensemble

Description

Sp-Cyclic AMPS (sodium salt) is a derivative of cAMP that is used to bind the PDE10 GAF domain . It is a cell-permeable cAMP analog that potently and selectively activates protein kinase A . Protein kinase A, also known as cAMP-dependent protein kinase, is one of the most widely researched protein kinases .

Molecular Structure Analysis

The molecular formula of Sp-Cyclic AMPS (sodium salt) is C10H11N5O5PS·Na . It has a molecular weight of 367.3 g/mol . The InChI code is InChI=1S/C10H12N5O5PS.Na/c11-8-5-9 (13-2-12-8)15 (3-14-5)10-6 (16)7-4 (19-10)1-18-21 (17,22)20-7;/h2-4,6-7,10,16H,1H2, (H,17,22) (H2,11,12,13);/q;+1/p-1/t4-,6-,7-,10-,21+;/m1./s1 .

Chemical Reactions Analysis

Sp-Cyclic AMPS (sodium salt) is a derivative of cAMP that binds the PDE10 GAF domain (EC 50 = 40 μM) . It has been used to study GAF-mediated stimulation of PDE10 .

Physical And Chemical Properties Analysis

Sp-Cyclic AMPS (sodium salt) appears as a crystalline solid . It has a solubility of ≤25mg/ml in H2O . It should be stored at -20°C .

Applications De Recherche Scientifique

cAMP-Dependent PKA Signaling

Sp-Cyclic AMPS is used to investigate the effects of cAMP-dependent PKA signaling. For instance, in guinea-pig trachealis, treatment with this compound reduced the spasmogenic response, indicating its role in smooth muscle relaxation .

GAF Domain Binding and PDE10 Stimulation

This compound binds the PDE10 GAF domain, which is part of several cyclic nucleotide phosphodiesterases. It’s used to study GAF-mediated stimulation of PDE10, which plays a role in signal transduction processes .

Protein Kinase A Activation

As a cell-permeable cAMP analog, Sp-Cyclic AMPS potently and selectively activates protein kinase A, which is crucial for various cellular processes including metabolism, transcription, and cell cycle progression .

Phosphodiesterase (PDE3A) Inhibition

It acts as a competitive inhibitor of PDE3A, which is significant for regulating intracellular levels of cyclic nucleotides and thus affects various physiological responses .

Cell-Type-Specific Cyclic AMP Effector Proteins

Recent research has identified a range of cell-type-specific cyclic AMP effector proteins that Sp-Cyclic AMPS could potentially influence. These include protein kinase A (PKA), exchange factor directly activated by cyclic AMP (EPAC), cyclic AMP responsive ion channels (CICs), and Popeye domain containing (POPDC) proteins .

Smooth Muscle Relaxation

In respiratory physiology research, Sp-Cyclic AMPS has been utilized to study its effects on smooth muscle relaxation, which has implications for conditions like asthma and bronchitis .

Neuroscience Research

Sp-Cyclic AMPS may be used in neuroscience to study neuronal signaling pathways that involve cAMP-dependent processes, potentially affecting learning, memory, and neuroplasticity.

Each application provides a unique insight into the versatile roles that Sp-Cyclic AMPS can play in scientific research. The compound’s ability to modulate various signaling pathways makes it a valuable tool for understanding cellular mechanisms and developing therapeutic strategies.

Safety And Hazards

Propriétés

IUPAC Name |

sodium;(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N5O5PS.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17,22)20-7;/h2-4,6-7,10,16H,1H2,(H,17,22)(H2,11,12,13);/q;+1/p-1/t4-,6-,7-,10-,21?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTUKZYORDGLGPR-NVGWRVNNSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5NaO5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sp-Cyclic AMPS (sodium salt) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

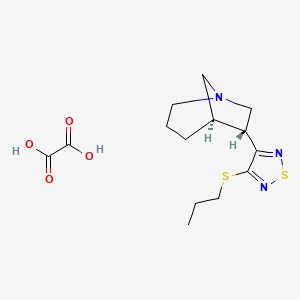

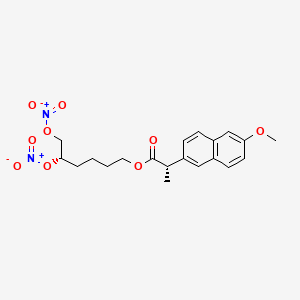

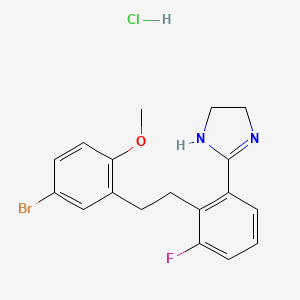

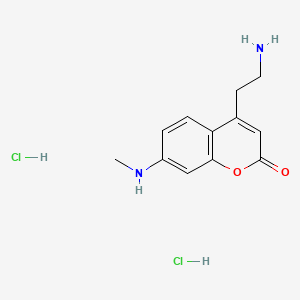

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-methyl-3-[[4-[4-[[4-(trifluoromethoxy)phenyl]methoxy]piperidin-1-yl]-1,3,5-triazin-2-yl]amino]phenyl]acetamide](/img/structure/B560299.png)

![N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide](/img/structure/B560303.png)

![Ethyl 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate](/img/structure/B560305.png)

![6-[(3-Methoxyphenyl)methyl]-4-methyl-2-methylsulfinyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone](/img/structure/B560308.png)

![(S)-2-(3-(Benzo[c][1,2,5]thiadiazole-4-sulfonamido)thiophene-2-carboxamido)-5-guanidinopentanoic Acid](/img/structure/B560309.png)

![(2S)-2-amino-6-[2-(3-methyldiazirin-3-yl)ethoxycarbonylamino]hexanoic acid](/img/structure/B560315.png)